molecular formula C18H20N2O3 B1665617 Tert-butylbenzamido hydroxylbenzamide CAS No. 847249-57-4

Tert-butylbenzamido hydroxylbenzamide

Cat. No. B1665617
CAS RN: 847249-57-4
M. Wt: 312.4 g/mol
InChI Key: FMOQHLZNJFXULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butylbenzamido hydroxylbenzamide” is a chemical compound. The “T-butyl” or “tert-butyl” part of the name refers to tertiary butanol (2-methyl-2-propanol, t-butyl alcohol or t-butanol) as an alcoholic component or generally a branched saturated hydrocarbon residue with 4 carbon atoms . This compound is used as an ingredient in cosmetics, functioning as an antioxidant and skin-protecting agent .


Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular formula of “Tert-butylbenzamido hydroxylbenzamide” is C18H20N2O3 . The average mass is 312.363 Da, and the monoisotopic mass is 312.147400 Da .

Scientific Research Applications

Asymmetric Synthesis of N-Heterocycles

AES-350 plays a crucial role in the asymmetric synthesis of N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. The use of AES-350 as a chiral auxiliary facilitates the stereoselective formation of piperidines, pyrrolidines, azetidines, and their fused derivatives .

Synthesis of Apremilast

The compound is instrumental in the practical and asymmetric synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat conditions like plaque psoriasis. AES-350, as a chiral auxiliary, enables the production of Apremilast with high enantiomeric excess, which is essential for its therapeutic efficacy .

Future Directions

While specific future directions for “Tert-butylbenzamido hydroxylbenzamide” are not mentioned in the search results, research in the field of polymerization-induced self-assembly (PISA) is ongoing, and this could potentially include compounds like “Tert-butylbenzamido hydroxylbenzamide” in the future .

Mechanism of Action

Target of Action

AES-350 is a potent and orally active inhibitor of HDAC6 , with an IC50 and a Ki of 0.0244 μM and 0.035 μM, respectively . It also inhibits HDAC3 and HDAC8 in an enzymatic activity assay with IC50 values of 0.187 μM and 0.245 μM, respectively . HDACs (Histone Deacetylases) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

AES-350 interacts with its targets (HDAC6, HDAC3, and HDAC8) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones and other proteins, which can affect gene expression and other cellular processes. Specifically, AES-350 triggers apoptosis in acute myeloid leukemia (AML) cells through HDAC inhibition .

Biochemical Pathways

The primary biochemical pathway affected by AES-350 is the histone acetylation and deacetylation pathway. By inhibiting HDACs, AES-350 increases the acetylation of histones, which can loosen the structure of the chromatin and make the DNA more accessible to transcription machinery. This can lead to changes in gene expression that can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

AES-350 exhibits good pharmacokinetic properties. It is orally active, indicating that it can be absorbed from the gastrointestinal tract into the bloodstream . .

Result of Action

The primary result of AES-350’s action is the induction of apoptosis in AML cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells. By triggering apoptosis through HDAC inhibition, AES-350 can potentially be used for AML research and treatment .

properties

IUPAC Name

4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOQHLZNJFXULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233744
Record name Tert-butylbenzamido hydroxylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butylbenzamido hydroxylbenzamide

CAS RN

847249-57-4
Record name Tert-butylbenzamido hydroxylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tert-butylbenzamido hydroxylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butylbenzamido hydroxylbenzamide
Reactant of Route 2
Reactant of Route 2
Tert-butylbenzamido hydroxylbenzamide
Reactant of Route 3
Reactant of Route 3
Tert-butylbenzamido hydroxylbenzamide
Reactant of Route 4
Reactant of Route 4
Tert-butylbenzamido hydroxylbenzamide
Reactant of Route 5
Reactant of Route 5
Tert-butylbenzamido hydroxylbenzamide
Reactant of Route 6
Reactant of Route 6
Tert-butylbenzamido hydroxylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.